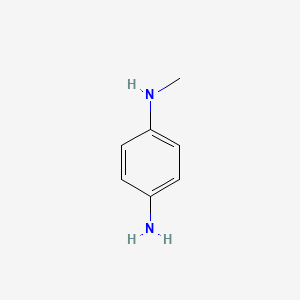

4-Amino-N-methylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-N-methylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-9-7-4-2-6(8)3-5-7/h2-5,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYWUQOTMZEJRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211354 | |

| Record name | 4-Amino-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623-09-6 | |

| Record name | N-Methyl-p-phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-N-methylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-N-methylaniline: Properties, Synthesis, and Applications

Foreword

In the landscape of modern organic chemistry and drug discovery, the utility of a molecule is defined by its structural nuances and reactive potential. 4-Amino-N-methylaniline, also known by its IUPAC name N¹-Methylbenzene-1,4-diamine, is a deceptively simple aromatic amine that serves as a critical structural motif and versatile building block.[1] Its unique arrangement of a primary and a secondary amine on a phenyl ring imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of dyes, agrochemicals, and, most notably, pharmaceutical agents.[2][3] This guide provides a comprehensive technical overview intended for researchers and development professionals, delving into the core chemical properties, synthetic methodologies, and key applications of this important compound.

Molecular Structure and Physicochemical Profile

This compound (CAS No: 623-09-6) is an organic compound featuring a benzene ring substituted with a primary amino group (-NH₂) and a secondary N-methylamino group (-NHCH₃) at para positions (1 and 4, respectively).[4] This substitution pattern is fundamental to its chemical behavior, influencing its basicity, nucleophilicity, and susceptibility to electrophilic aromatic substitution.

The presence of two distinct amine functionalities allows for selective reactions. The primary amine is generally more nucleophilic and more readily undergoes reactions like diazotization, while the secondary amine's reactivity can be modulated by steric and electronic factors. The lone pairs on both nitrogen atoms donate electron density into the aromatic ring, activating it towards electrophilic attack, primarily at the ortho positions relative to the amine groups.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized below. These data are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| IUPAC Name | N¹-Methylbenzene-1,4-diamine | |

| CAS Number | 623-09-6 | [1][4][5] |

| Molecular Formula | C₇H₁₀N₂ | [2][4][5] |

| Molecular Weight | 122.17 g/mol | [1][4][5] |

| Appearance | White to slightly yellow or dark gray solid | [2] |

| Melting Point | 36 °C | [2] |

| Boiling Point | ~217-257 °C (estimates vary) | [2][6] |

| Density | ~1.034-1.098 g/cm³ (estimates vary) | [2][6] |

| Solubility | Almost insoluble in water; soluble in organic solvents like alcohols, ethers, and ketones. | [2] |

| pKa | 7.01 ± 0.10 (Predicted) | [2] |

| LogP | 0.383 | |

| SMILES | CNC1=CC=C(C=C1)N | [4] |

| InChIKey | VVYWUQOTMZEJRJ-UHFFFAOYSA-N | [1][4] |

Spectroscopic Highlights:

-

¹H NMR: Proton NMR spectra typically show distinct signals for the aromatic protons (in the range of 6.5-7.2 ppm), the N-methyl protons (a singlet around 2.7-2.8 ppm), and broad singlets for the amine protons (-NH and -NH₂).[7]

-

¹³C NMR: Carbon NMR spectra will display signals for the four unique aromatic carbons and a signal for the N-methyl carbon.[8]

-

IR Spectroscopy: The infrared spectrum is characterized by N-H stretching vibrations for both primary and secondary amines (typically in the 3200-3500 cm⁻¹ region), C-H stretches from the aromatic ring and methyl group, and C=C stretching from the aromatic ring (around 1500-1600 cm⁻¹).[7]

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 122, corresponding to its molecular weight.[4][8]

Synthesis and Reactivity

The synthesis of mono-N-methylated aromatic amines requires methodologies that can control the degree of alkylation, as over-methylation to the tertiary amine is a common side reaction. A modern and efficient approach avoids harsh alkylating agents and proceeds under mild, transition-metal-free conditions.

Selective Synthesis from a Nitroso Precursor

One effective strategy involves the reaction of an aromatic nitroso compound with methylboronic acid, promoted by a phosphite reagent.[9] This method offers high selectivity for the mono-methylated product. The causality behind this choice rests on the mildness of the conditions and the avoidance of traditional reductants or bases that can complicate purification and introduce waste streams.[9]

Caption: Fig 1. Synthesis workflow from a nitroso precursor.

Experimental Protocol: Synthesis via Nitrosoarene

This protocol is adapted from established methodologies for the N-methylation of aromatic amines.[9] It is a self-validating system; successful synthesis can be confirmed by standard analytical techniques (TLC, NMR, MS) by comparing the product's spectral data against known values.

Materials:

-

4-Nitrosoaniline (1.0 equiv)

-

Methylboronic acid (1.5 equiv)

-

Triethyl phosphite (P(OEt)₃) (1.1 equiv)

-

Toluene (Anhydrous)

-

Standard glassware for inert atmosphere reactions

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 4-nitrosoaniline (1.0 equiv) and methylboronic acid (1.5 equiv).

-

Solvent Addition: Add anhydrous toluene to dissolve the reagents (concentration approx. 0.25 M).

-

Initiation: Stir the solution at room temperature and add triethyl phosphite (1.1 equiv) dropwise.

-

Reaction: Continue stirring the mixture at room temperature for approximately 20-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC). The rationale for room temperature is the high reactivity of the chosen reagents, which obviates the need for heating, thus preventing potential side reactions and decomposition.

-

Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting residue directly by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Applications in Drug Development and Chemical Synthesis

This compound is primarily valued as a synthon, or a molecular building block. Its bifunctional nature allows it to be incorporated into larger, more complex molecules with diverse biological activities or material properties.

-

Pharmaceutical Intermediates: The compound serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs). The presence of two addressable nitrogen atoms allows for the sequential introduction of different substituents, building molecular complexity. It is listed as an impurity related to the synthesis of Nintedanib, a kinase inhibitor used to treat idiopathic pulmonary fibrosis, highlighting its role in the manufacturing process of complex drugs.[2]

-

Dye Synthesis: Its structure is archetypal for developing azo dyes and other colorants. The primary amine can be diazotized and coupled with other aromatic systems to create conjugated molecules that absorb visible light.[2]

-

Agrochemicals: Similar to pharmaceuticals, it can be a starting point for creating new herbicides, pesticides, or fungicides.

The logical flow from a simple building block to a complex final product is a cornerstone of synthetic chemistry.

Caption: Fig 2. Role as a versatile chemical intermediate.

Safety, Handling, and Toxicity

Scientific integrity demands a thorough understanding of a compound's hazards. This compound is classified as a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Classification:

-

Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[4]

-

Skin Irritation: Causes skin irritation.[4]

-

Eye Irritation: Causes serious eye irritation.[4]

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Use chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[2][10]

-

Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.[2][5] It should be kept away from strong oxidizing agents and sources of ignition.[2]

-

First Aid: In case of skin contact, wash off immediately with soap and plenty of water.[10] For eye contact, rinse thoroughly with water for at least 15 minutes.[10] If inhaled, move the person to fresh air.[10] If swallowed, rinse mouth with water and seek immediate medical attention.[10]

-

Disposal: Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations. This should be done via a licensed professional waste disposal service.[10]

The toxicological properties have not been exhaustively investigated, and as such, the compound should be treated as potentially toxic with care taken to minimize exposure.[10]

Conclusion

This compound represents a classic example of a versatile chemical intermediate. Its value is derived not from a direct application but from the potential held within its structure. With two distinct amine groups on an activated aromatic ring, it provides chemists with a reliable and adaptable platform for constructing complex molecular architectures. A firm grasp of its physicochemical properties, synthetic routes, and safety protocols is essential for any researcher looking to leverage this compound in the fields of drug discovery, materials science, and synthetic chemistry.

References

-

This compound. (2024). ChemBK. [Link]

-

This compound. (2018). SIELC Technologies. [Link]

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

MSDS of this compound. Capot Chemical Co., Ltd. [Link]

-

Exploring the Properties and Applications of Aniline and N-Methylaniline. (2024). Yufeng. [Link]

-

N-Methylaniline. Wikipedia. [Link]

-

N-methylaniline. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. (2019). ACS Omega. [Link]

-

N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (2019). The Royal Society of Chemistry. [Link]

-

Question: What is the IR Analysis, H-NMR, and C-NMR of N-Methylaniline?. (2022). Chegg. [Link]

Sources

- 1. This compound | SIELC Technologies [sielc.com]

- 2. chembk.com [chembk.com]

- 3. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]

- 4. This compound | C7H10N2 | CID 69332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. labsolu.ca [labsolu.ca]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Solved What is the IR Analysis, H-NMR, and C-NMR of | Chegg.com [chegg.com]

- 8. rsc.org [rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. capotchem.cn [capotchem.cn]

Introduction: Unveiling a Versatile Synthetic Building Block

An In-Depth Technical Guide to 4-Amino-N-methylaniline

This compound, identified by CAS Number 623-09-6 and the molecular formula C₇H₁₀N₂ , is a substituted aromatic amine that serves as a crucial intermediate in various fields of chemical synthesis.[1][2][3][4] Also known by synonyms such as N¹-Methylbenzene-1,4-diamine and p-methylaminoaniline, this compound's structure, featuring both a primary and a secondary amine on a benzene ring, imparts a unique reactivity profile.[1][2] This guide offers a comprehensive overview for researchers and development professionals, detailing its properties, synthesis, applications, and safe handling protocols.

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its application in experimental design and process chemistry. Key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 623-09-6 | [1][2][4] |

| Molecular Formula | C₇H₁₀N₂ | [1][2][4] |

| Molecular Weight | 122.17 g/mol | [1][4][5] |

| Appearance | White to dark gray or slightly yellow solid | [2][3] |

| Melting Point | 36°C | [3] |

| Boiling Point | ~257°C | [2] |

| Density | ~1.098 g/cm³ | [2] |

| Solubility | Insoluble in water; soluble in organic solvents like alcohols, ethers, and ketones. | [3] |

| EC Number | 210-770-1 | [2][4] |

Synthesis and Reactivity: Pathways to a Key Intermediate

The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the available starting materials, desired scale, and tolerance for specific reaction conditions.

Common Synthetic Approaches

-

Catalytic Hydrogenation: A prevalent industrial method involves the reduction of a corresponding nitro-aromatic precursor. For instance, the catalytic hydrogenation of N-methyl-4-nitroaniline using a catalyst like Raney Nickel under a hydrogen atmosphere provides a direct route to the desired product. This method is often favored for its high yield and efficiency on a large scale.[6] The nitro group is selectively reduced without affecting the aromatic ring or the existing N-methyl group.

-

Reductive Amination & N-Alkylation: Another classical approach involves the mono-N-methylation of p-phenylenediamine. This must be done carefully to control the degree of alkylation and avoid the formation of the di-methylated product. Protective group strategies may be employed to achieve selectivity.

-

Modern Transition-Metal-Free Synthesis: Recent advancements in organic chemistry have led to novel methods that avoid harsh reagents or heavy metals. One such method involves the reaction of aromatic nitroso compounds with methylboronic acid, promoted by a phosphite reagent like triethylphosphite.[7] This approach is notable for its mild, environmentally benign conditions and its ability to proceed without strong bases or external reductants, making it highly valuable in pharmaceutical and fine chemical synthesis.[7]

The reactivity of this compound is dictated by its two amine groups. The primary amine is typically more nucleophilic and susceptible to reactions like diazotization, acylation, and alkylation. The secondary amine can also participate in these reactions, but its reactivity is sterically and electronically modulated by the attached methyl group.

Applications in Research and Drug Development

The utility of this compound stems from its role as a versatile precursor and building block in several key industries.

-

Pharmaceutical Synthesis: As a bifunctional molecule, it is an important scaffold for constructing more complex active pharmaceutical ingredients (APIs).[8][9] Aniline derivatives are foundational to a wide array of drugs, and the specific substitution pattern of this compound allows for tailored modifications to influence a compound's pharmacological activity and properties.[10][11]

-

Dye and Pigment Industry: Its structure is ideal for use as a diazo component or coupling agent in the synthesis of azo dyes.[3] The presence of the amino groups allows for the formation of the chromophoric azo group (-N=N-), which is central to a vast range of colors used in textiles, inks, and other materials.[8][12]

-

Agrochemicals: Similar to its role in pharmaceuticals, this compound serves as a key intermediate in the production of certain herbicides and pesticides, contributing to the development of effective crop protection agents.[9]

Experimental Protocol: Synthesis via Nitrosoarene Reaction

This section provides a detailed, step-by-step methodology for the synthesis of mono-N-methyl aromatic amines, adapted from a modern, transition-metal-free approach.[7] This protocol is intended for use by qualified professionals in a controlled laboratory setting.

Objective: To synthesize an N-methylaniline derivative from a nitrosoarene precursor.

Materials:

-

Nitrosoarene (e.g., 4-nitrosobenzonitrile) (1.0 equiv)

-

Methylboronic acid (1.5 equiv)

-

Triethylphosphite (P(OEt)₃) (1.1 equiv)

-

Toluene (Anhydrous)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

-

Flash column chromatography setup with silica gel

-

Eluent (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the nitrosoarene (1.0 equiv) and methylboronic acid (1.5 equiv) in anhydrous toluene.

-

Initiation: Begin vigorous stirring of the solution at room temperature.

-

Reagent Addition: Add triethylphosphite (1.1 equiv) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the mixture to stir at room temperature for approximately 20-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the nitroso starting material.

-

Work-up & Purification: Upon completion, concentrate the reaction mixture under reduced pressure to remove the toluene.

-

Purification: Purify the resulting crude product directly via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure 4-(Methylamino)benzonitrile product.[7]

Causality and Self-Validation:

-

Why triethylphosphite? It acts as a mild reducing agent and promoter for the reaction, facilitating the deoxygenation of the nitroso group and the subsequent formation of the C-N bond with the methyl group from methylboronic acid without the need for a metal catalyst.[7]

-

Why an inert atmosphere? While the reaction is robust, using an inert atmosphere prevents potential side reactions from atmospheric oxygen or moisture, ensuring higher purity and yield.

-

Protocol Validation: The success of the protocol is validated by standard analytical techniques. The purified product's identity and purity should be confirmed by ¹H NMR and ¹³C NMR spectroscopy and compared against literature values or reference spectra.

Caption: Workflow for the synthesis of an N-methylaniline derivative.

Safety and Handling

This compound is a hazardous substance and requires strict safety protocols.

-

Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin.[4][13] It is known to cause serious skin and eye irritation and may lead to respiratory irritation.[4][13][14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[15] All handling should be performed in a well-ventilated area or, preferably, inside a chemical fume hood.[14][15] For operations that may generate dust, a NIOSH-approved respirator is necessary.[14]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3] Keep the container tightly sealed to prevent moisture sensitivity and contamination.[5][15]

-

First Aid:

-

Skin Contact: Immediately wash off with soap and plenty of water and seek medical attention.[14]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[14]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical help.[13][14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[14]

-

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[14]

Conclusion

This compound is a chemical intermediate of significant value, underscored by its foundational role in the synthesis of dyes, pharmaceuticals, and agrochemicals. A thorough understanding of its physicochemical properties, synthetic pathways, and stringent safety requirements is essential for its effective and safe utilization in research and industrial applications. As synthetic methodologies continue to evolve, the applications for this versatile building block are poised to expand further.

References

- SIELC Technologies. (2018, May 16). This compound.

- Alfa Chemistry. CAS 623-09-6 this compound.

- ChemBK. (2024, April 10). This compound.

- PubChem. This compound.

- LabSolutions. This compound.

- ChemicalBook. MSDS of this compound.

- ChemicalBook. (2025, October 18).

- Thermo Fisher Scientific. (2010, November 26).

- Google Patents. CN101735071A - Method for producing 4-N, N-dimethylamino methylaniline.

- ACS Publications. (2019, August 12). Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid.

- Echemi. (2024, February 5).

- Echemi. (2024, February 5). Transformation of Aniline to N-Methylaniline: A Comprehensive Study.

- Yufeng. (2024, September 20).

- ChemicalBook. (2023, June 27).

- LookChem. N-Methylaniline (NMA)

- NINGBO INNO PHARMCHEM CO.,LTD. N-Methylaniline: A Key Building Block in Pharmaceutical and Agrochemical Development.

Sources

- 1. This compound | SIELC Technologies [sielc.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C7H10N2 | CID 69332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. labsolu.ca [labsolu.ca]

- 6. CN101735071A - Method for producing 4-N, N-dimethylamino methylaniline - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. echemi.com [echemi.com]

- 9. nbinno.com [nbinno.com]

- 10. echemi.com [echemi.com]

- 11. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]

- 12. hnsincere.com [hnsincere.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. capotchem.cn [capotchem.cn]

- 15. assets.thermofisher.com [assets.thermofisher.com]

Synthesis pathways for 4-Amino-N-methylaniline.

An In-depth Technical Guide to the Synthesis of 4-Amino-N-methylaniline

Abstract

This compound, also known as N-methyl-p-phenylenediamine, is a pivotal chemical intermediate with significant applications in the synthesis of dyes, pharmaceuticals, and polymers.[1][2] Its structure, featuring both a primary and a secondary aromatic amine, provides a versatile scaffold for further chemical elaboration. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, designed for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of each route, offer detailed experimental protocols, and present a comparative analysis to inform strategic synthetic planning.

Introduction to this compound

This compound (CAS No: 623-09-6) is a substituted aromatic diamine that typically appears as a white or slightly colored solid.[1] It is soluble in organic solvents and serves as a crucial building block in organic synthesis.[1] The presence of two distinct amine functionalities—a primary (-NH₂) and a secondary (-NHCH₃)—at the para position of a benzene ring allows for selective reactivity, making it a valuable precursor in the manufacturing of various specialized chemicals, including azo dyes and active pharmaceutical ingredients. Understanding the nuances of its synthesis is critical for optimizing production, ensuring high purity, and scaling for industrial applications.

Core Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on factors such as the availability of starting materials, desired scale, cost-effectiveness, and purity requirements. The most prevalent and field-proven routes are detailed below.

Pathway A: Two-Step Synthesis via N-Methylation and Nitro Reduction

This is arguably the most common and reliable industrial method. It involves the initial N-methylation of a readily available nitroaniline precursor, followed by the reduction of the nitro group to the target primary amine.

Step 1: N-methylation of p-Nitroaniline The first step involves the selective methylation of the amino group of p-nitroaniline. The electron-withdrawing nature of the nitro group reduces the nucleophilicity of the amine, but the reaction proceeds effectively with appropriate methylating agents.

-

Causality of Experimental Choices: The choice of methylating agent is crucial. Stronger agents like dimethyl sulfate or methyl iodide are highly effective but also toxic and can lead to over-methylation (formation of a quaternary ammonium salt) if conditions are not carefully controlled. A base is required to neutralize the acid byproduct (e.g., HI or H₂SO₄) and regenerate the free amine for reaction.

Step 2: Reduction of N-Methyl-4-nitroaniline The intermediate, N-methyl-4-nitroaniline, is then reduced to form the final product. This reduction is a standard transformation in organic synthesis with several reliable methods.

-

Catalytic Hydrogenation: This is often the preferred method for its high efficiency and clean reaction profile. Catalysts like Palladium on carbon (Pd/C) or Raney Nickel are used under a hydrogen atmosphere.[3][4][5] The reaction is typically clean, with water as the only byproduct, simplifying purification.

-

Chemical Reduction: Alternatively, metal-acid systems like iron powder in acetic or hydrochloric acid (Béchamp reduction), or tin chloride (SnCl₂) in hydrochloric acid, can be employed. These methods are often cheaper and do not require specialized high-pressure equipment, making them suitable for laboratory-scale synthesis.

Logical Workflow: Pathway A

Caption: Pathway A: N-methylation followed by nitro group reduction.

Pathway B: Nucleophilic Aromatic Substitution (SNAr) followed by Reduction

This pathway begins with a different starting material, typically a 4-halonitrobenzene, and utilizes a nucleophilic aromatic substitution reaction.

Step 1: SNAr of 4-Halonitrobenzene with Methylamine In this step, a compound like 4-chloronitrobenzene is reacted with methylamine. The strong electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by the amine, allowing for the displacement of the halide. This reaction is often performed under pressure and at elevated temperatures to achieve a reasonable reaction rate.[5]

-

Causality of Experimental Choices: The choice of halide matters (F > Cl > Br > I for SNAr reactivity). 4-chloronitrobenzene is a common, cost-effective choice. A base, such as sodium bicarbonate, is often included to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.[5]

Step 2: Reduction of the Nitro Group This step is identical to Step 2 in Pathway A, where the nitro group of the resulting N-methyl-4-nitroaniline is reduced to a primary amine using methods like catalytic hydrogenation or chemical reduction.

Logical Workflow: Pathway B

Caption: Pathway B: SNAr reaction followed by nitro group reduction.

Pathway C: Reductive Amination

Reductive amination is a powerful and versatile method for synthesizing amines.[6][7] This pathway typically involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the target amine.

One-Pot Reaction: The synthesis can be achieved by reacting 4-nitrobenzaldehyde with methylamine in the presence of a selective reducing agent. The methylamine first condenses with the aldehyde to form an N-methyl imine. This intermediate is then immediately reduced to form N-methyl-4-nitroaniline. A subsequent, separate reduction step is then required to convert the nitro group to the amine.

Alternatively, one could start with 4-aminobenzaldehyde and react it with methylamine. However, this approach can be complicated by self-condensation and polymerization of the starting material.

-

Causality of Experimental Choices: The key to a successful one-pot reductive amination is the choice of reducing agent. The agent must be mild enough to not reduce the initial carbonyl group but reactive enough to reduce the intermediate imine. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose as they are less reactive towards ketones and aldehydes at neutral or slightly acidic pH but readily reduce protonated imines.[6]

Logical Workflow: Pathway C

Caption: Pathway C: Reductive amination followed by nitro reduction.

Comparative Analysis of Synthesis Pathways

The selection of an optimal synthesis route requires a careful evaluation of various factors. The table below provides a comparative summary of the discussed pathways.

| Parameter | Pathway A (Methylation-Reduction) | Pathway B (SNAr-Reduction) | Pathway C (Reductive Amination) |

| Starting Materials | p-Nitroaniline, Methylating agent | 4-Halonitrobenzene, Methylamine | 4-Nitrobenzaldehyde, Methylamine |

| Overall Yield | High | Good to High | Moderate to Good |

| Scalability | Excellent; well-established industrially. | Good; requires pressure vessels. | Good; requires careful control. |

| Purity of Product | High, purification is straightforward. | High, similar to Pathway A. | Can be lower due to side reactions. |

| Key Advantages | Reliable, high-yielding, uses common reagents. | Avoids highly toxic methylating agents like dimethyl sulfate. | Versatile, can be a one-pot reaction for the amination step. |

| Key Disadvantages | Use of toxic/carcinogenic methylating agents. | SNAr step can require harsh conditions (heat, pressure). | Potential for side reactions; requires two distinct reduction steps. |

| Cost-Effectiveness | Generally cost-effective due to cheap starting materials. | Cost can vary based on the price of 4-halonitrobenzene. | Can be more expensive depending on the cost of the aldehyde and selective reducing agents. |

Detailed Experimental Protocol: Pathway A

This protocol describes a representative lab-scale synthesis of this compound via the methylation of p-nitroaniline and subsequent catalytic hydrogenation.

Step 1: Synthesis of N-Methyl-4-nitroaniline

-

Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add p-nitroaniline (13.8 g, 0.1 mol) and methanol (200 mL).

-

Methylation: Cool the stirred suspension to 10-15°C in an ice-water bath. Slowly add dimethyl sulfate (13.9 g, 0.11 mol) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 20°C.

-

Base Addition: After the addition is complete, continue stirring for 1 hour at room temperature. Subsequently, add a solution of sodium hydroxide (8.0 g, 0.2 mol) in water (30 mL) dropwise, keeping the temperature below 30°C.

-

Reaction Completion: Stir the mixture at room temperature for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Pour the reaction mixture into 500 mL of cold water with stirring. The yellow solid precipitate of N-methyl-4-nitroaniline is collected by vacuum filtration, washed thoroughly with water until the washings are neutral, and dried in a vacuum oven.

Step 2: Synthesis of this compound (Catalytic Hydrogenation)

-

Setup: To a hydrogenation vessel (e.g., a Parr shaker), add the dried N-methyl-4-nitroaniline (15.2 g, 0.1 mol) and ethanol (150 mL).

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, ~0.5 g, 50% wet) to the mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-60 psi (approx. 3-4 atm).[5]

-

Reaction: Heat the mixture to 40-50°C and shake vigorously.[5] Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-4 hours.

-

Workup: After cooling to room temperature, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

Conclusion

The synthesis of this compound is achievable through several robust chemical pathways. The most common industrial approach, involving the N-methylation of p-nitroaniline followed by nitro group reduction, offers high yields and scalability. Alternative routes, such as those employing SNAr or reductive amination, provide valuable options that may be preferable depending on specific constraints, such as the avoidance of highly toxic reagents or the availability of starting materials. A thorough understanding of the mechanisms, advantages, and limitations of each pathway allows researchers and development professionals to make informed decisions for the efficient and safe production of this important chemical intermediate.

References

-

ChemBK. (2024). This compound. [Link]

- Google Patents. (CN102557964A). Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof.

- Google Patents. (CN101735071A). Method for producing 4-N, N-dimethylamino methylaniline.

-

Thomas, M., et al. (1989). Muscle Necrosis by N-methylated P-Phenylenediamines in Rats: Structure-Activity Relationships and Correlation With Free-Radical Production in Vitro. Toxicology. [Link]

-

PrepChem. (n.d.). Synthesis of N-methyl-o-phenylenediamine. [Link]

- Google Patents. (CN110272347A). A kind of synthetic method of N- methyl-o-phenylenediamine hydrochloride.

-

Parab, V. L., & Palav, A. V. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Rasayan Journal of Chemistry. [Link]

-

Shao, X., et al. (2011). Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines. ResearchGate. [https://www.researchgate.net/publication/51594916_Reductive_Amination_with_11C]Formaldehyde_A_Versatile_Approach_to_Radiomethylation_of_Amines]([Link])

-

Correa, A., et al. (2019). Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. ACS Omega. [Link]

-

Wikipedia. (n.d.). Reductive amination. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. echemi.com [echemi.com]

- 3. CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof - Google Patents [patents.google.com]

- 4. CN101735071A - Method for producing 4-N, N-dimethylamino methylaniline - Google Patents [patents.google.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

A-Technical-Guide-to-the-Spectroscopic-Characterization-of-4-Amino-N-methylaniline

Introduction

4-Amino-N-methylaniline, also known as N-methyl-p-phenylenediamine, is a substituted aniline derivative with the chemical formula C₇H₁₀N₂.[1] Its structure features a benzene ring substituted with both a primary amine (-NH₂) and a secondary N-methylamine (-NHCH₃) group at the para position. This unique arrangement of functional groups makes it a valuable intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and polymers. A thorough understanding of its spectroscopic properties is paramount for researchers and drug development professionals to ensure identity, purity, and structural integrity throughout the synthetic and application processes.

This technical guide provides an in-depth analysis of the key spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra offers a comprehensive fingerprint of the molecule, enabling unambiguous identification and characterization.

Molecular Structure and Properties:

-

Molecular Formula: C₇H₁₀N₂[1]

-

Molecular Weight: 122.17 g/mol [1]

-

CAS Number: 623-09-6[2]

-

Appearance: Typically a liquid that may darken upon exposure to air and light.

The following sections will delve into the specific details of each spectroscopic technique, presenting the expected data, the underlying principles of spectral interpretation, and standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural elucidation.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy reveals the chemical environment of the hydrogen atoms within the molecule. The spectrum of this compound is characterized by distinct signals for the aromatic protons, the amine protons, and the methyl protons.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.6-6.8 | Doublet | 2H | Aromatic (H-2, H-6) |

| ~6.5-6.7 | Doublet | 2H | Aromatic (H-3, H-5) |

| ~3.4 (broad) | Singlet | 2H | -NH₂ |

| ~2.8 | Singlet | 3H | -NHCH ₃ |

| Broad singlet | Singlet | 1H | -NH CH₃ |

Causality of Signal Assignment: The aromatic protons appear as two distinct doublets due to the symmetry of the para-substituted ring. The protons ortho to the -NH₂ group (H-3, H-5) are expected to be slightly upfield compared to those ortho to the -NHCH₃ group (H-2, H-6) due to the differing electronic effects of the two amine groups. The protons of the primary amine (-NH₂) and the secondary amine (-NHCH₃) often appear as broad singlets and their chemical shifts can be highly dependent on solvent and concentration due to hydrogen bonding. The methyl protons (-CH₃) appear as a sharp singlet, as they are not coupled to any neighboring protons.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~140-145 | C-4 (ipso, attached to -NH₂) |

| ~138-142 | C-1 (ipso, attached to -NHCH₃) |

| ~115-120 | C-2, C-6 |

| ~114-118 | C-3, C-5 |

| ~31 | -NC H₃ |

Causality of Signal Assignment: The ipso-carbons (C-1 and C-4), directly attached to the nitrogen atoms, are the most deshielded and appear at the downfield end of the aromatic region. The chemical shifts of the other aromatic carbons (C-2, C-6 and C-3, C-5) are influenced by the electron-donating nature of the amine groups. The methyl carbon (-CH₃) is highly shielded and appears at the upfield end of the spectrum.

Experimental Protocol: NMR Spectroscopy

A generalized protocol for acquiring NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Due to the lower natural abundance of the ¹³C isotope, a larger number of scans and a longer relaxation delay are typically required.[3]

-

-

Data Processing: Process the raw data (Free Induction Decay) using Fourier transformation, followed by phase and baseline corrections. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Caption: Generalized workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H and C-N bonds of the amine groups, as well as the C-H and C=C bonds of the aromatic ring.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3450-3300 (two bands) | N-H stretch | Primary amine (-NH₂) |

| ~3400 | N-H stretch | Secondary amine (-NHCH₃) |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Methyl (-CH₃) |

| ~1620 | N-H bend | Primary amine (-NH₂) |

| 1600-1450 (multiple bands) | C=C stretch | Aromatic ring |

| 1350-1250 | C-N stretch | Aromatic amine |

Causality of Signal Interpretation: The primary amine (-NH₂) typically shows two distinct stretching bands due to symmetric and asymmetric vibrations. The secondary amine (-NHCH₃) shows a single N-H stretching band.[4] The aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group appear just below 3000 cm⁻¹. The N-H bending vibration of the primary amine is also a key diagnostic peak. The C=C stretching vibrations of the aromatic ring give rise to a series of bands in the 1600-1450 cm⁻¹ region.[5]

Experimental Protocol: IR Spectroscopy

A standard protocol for obtaining an IR spectrum of a liquid sample is as follows:

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat sample between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty salt plates should be recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.[3]

Caption: General experimental workflow for IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Ion |

| 122 | [M]⁺ (Molecular Ion) |

| 107 | [M - CH₃]⁺ |

| 92 | [M - NH₂]⁺ |

| 77 | [C₆H₅]⁺ |

Causality of Fragmentation: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of this compound (122 g/mol ).[1] Common fragmentation pathways for N-methylanilines involve the loss of the methyl group ([M - CH₃]⁺) to give a fragment at m/z 107.[6] Other potential fragmentations include the loss of the amino group or cleavage of the aromatic ring.

Experimental Protocol: Mass Spectrometry

A typical protocol for mass spectrometric analysis is as follows:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid like this compound, direct infusion or Gas Chromatography-Mass Spectrometry (GC-MS) are common methods.[3]

-

Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.

-

Detection: Detect the separated ions to generate a mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Safety and Handling

This compound is a chemical that requires careful handling. It is advisable to consult the Safety Data Sheet (SDS) before use.[7][8] General safety precautions include:

-

Working in a well-ventilated area or under a chemical fume hood.[9]

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation, ingestion, and skin contact.

-

In case of exposure, follow the first-aid measures outlined in the SDS.[7]

Conclusion

The spectroscopic data presented in this technical guide provides a comprehensive and reliable basis for the identification and characterization of this compound. The combined application of NMR, IR, and Mass Spectrometry offers a multi-faceted approach to structural elucidation, ensuring the integrity of this important chemical intermediate in research and development settings. The provided protocols offer a standardized framework for obtaining high-quality spectroscopic data, which is essential for accurate and reproducible scientific outcomes.

References

[10] Benchchem. A Spectroscopic Comparison of Aniline and the Anilinium Ion: A Guide for Researchers. Accessed January 5, 2026. [7] MSDS of this compound. (n.d.). [8] ChemicalBook. This compound - Safety Data Sheet. Accessed January 5, 2026. [5] Infrared spectroscopy of aniline (C6H5NH2) and its cation in a cryogenic argon matrix. (2025). [9] Thermo Fisher Scientific. (2010). SAFETY DATA SHEET. [11] The Journal of Physical Chemistry A - ACS Publications. Structure, Dynamics, and Spectroscopy of Aniline−(Argon)n Clusters. 1. Experimental Spectra and Interpretation for n = 1−6. Accessed January 5, 2026. [3] Benchchem. Spectroscopic Profile of N-(Hex-5-en-2-yl)aniline: A Technical Guide. Accessed January 5, 2026. Sigma-Aldrich. (2025). SAFETY DATA SHEET. [12] Supporting Information for N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. (n.d.). [1] PubChem. This compound. Accessed January 5, 2026. [13] PubMed. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Accessed January 5, 2026. [14] National Institute of Standards and Technology. p-Aminotoluene - the NIST WebBook. Accessed January 5, 2026. [15] ChemicalBook. 4-Methylaniline hydrochloride(540-23-8) 13C NMR spectrum. Accessed January 5, 2026. SD Fine-Chem. n-methylaniline. Accessed January 5, 2026. [16] ChemicalBook. 4'-Amino-N-methylacetanilide(119-63-1) IR Spectrum. Accessed January 5, 2026. [2] SIELC Technologies. (2018). This compound. [4] ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... Accessed January 5, 2026. Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0001020). Accessed January 5, 2026. [17] SpectraBase. N-(1H-indol-3-ylmethyl)-4-methylaniline - Optional[1H NMR] - Spectrum. Accessed January 5, 2026. [18] ChemicalBook. N-Methylaniline(100-61-8) IR Spectrum. Accessed January 5, 2026. [6] MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP001448. Accessed January 5, 2026. [19] PubChem. N-Methylaniline. Accessed January 5, 2026. [20] FooDB. Showing Compound N-Methylaniline (FDB003963). Accessed January 5, 2026. [21] Chegg. (2022). Question: What is the IR Analysis, H-NMR, and C-NMR of N-Methylaniline? (See data below & label structure.). [22] National Institute of Standards and Technology. Aniline, N-methyl- - the NIST WebBook. Accessed January 5, 2026.

Sources

- 1. This compound | C7H10N2 | CID 69332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. massbank.eu [massbank.eu]

- 7. capotchem.cn [capotchem.cn]

- 8. chemicalbook.com [chemicalbook.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. rsc.org [rsc.org]

- 13. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. p-Aminotoluene [webbook.nist.gov]

- 15. 4-Methylaniline hydrochloride(540-23-8) 13C NMR spectrum [chemicalbook.com]

- 16. 4'-Amino-N-methylacetanilide(119-63-1) IR Spectrum [chemicalbook.com]

- 17. spectrabase.com [spectrabase.com]

- 18. N-Methylaniline(100-61-8) IR Spectrum [m.chemicalbook.com]

- 19. N-Methylaniline | C7H9N | CID 7515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Showing Compound N-Methylaniline (FDB003963) - FooDB [foodb.ca]

- 21. Solved What is the IR Analysis, H-NMR, and C-NMR of | Chegg.com [chegg.com]

- 22. Aniline, N-methyl- [webbook.nist.gov]

Solubility of 4-Amino-N-methylaniline in various organic solvents.

An In-depth Technical Guide to the Solubility of 4-Amino-N-methylaniline

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 623-09-6). As a crucial intermediate in the synthesis of dyes and other organic products, understanding its behavior in various solvent systems is paramount for process optimization, purification, and formulation development.[1] This document delineates the theoretical principles governing its solubility, presents a qualitative solubility profile across different solvent classes, and provides detailed, field-proven experimental protocols for both quantitative and qualitative solubility determination. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's physicochemical properties.

Introduction to this compound: A Molecule of Duality

This compound, also known as N-methyl-p-phenylenediamine, is an aromatic amine with the chemical formula C₇H₁₀N₂.[1][2] Its molecular structure is characterized by a benzene ring substituted with both a primary amino group (-NH₂) and a secondary N-methylamino group (-NHCH₃) at the para position. This unique arrangement imparts a dual nature to the molecule: the aromatic ring provides significant nonpolar character, while the two amine groups introduce polarity and the capacity for hydrogen bonding.

This structural duality is the cornerstone of its solubility profile. It predicts a broad miscibility with a range of organic solvents, a principle that is fundamental to its application in organic synthesis.[1] Conversely, its significant hydrophobic surface area, conferred by the benzene ring, suggests limited solubility in aqueous systems. This guide will explore these characteristics in detail, providing the theoretical framework and practical methodologies required for its effective use in a laboratory or industrial setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 623-09-6 | [2][3] |

| Molecular Formula | C₇H₁₀N₂ | [2] |

| Molecular Weight | 122.17 g/mol | [2] |

| Appearance | White or slightly yellow solid | [1] |

| Boiling Point | ~257 °C | [4] |

| Density | ~1.098 g/cm³ | [4] |

Theoretical Framework: Predicting Solubility

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a reliable guiding principle, suggesting that substances with similar polarities are more likely to be miscible.[5][6] For this compound, we must consider the following factors:

-

Polarity and Hydrogen Bonding: The primary and secondary amine groups are polar and can act as both hydrogen bond donors (N-H) and acceptors (the lone pair on the nitrogen). This allows for strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., ketones).[1]

-

Van der Waals Forces: The nonpolar benzene ring contributes to its solubility in nonpolar solvents (e.g., toluene, hexane) through London dispersion forces.

-

Acid-Base Chemistry: As an amine, the compound is basic. In acidic aqueous solutions, the amine groups can be protonated to form ammonium salts. This ionization dramatically increases polarity and, consequently, water solubility.[7][8] This principle is often exploited for extraction and purification.

Qualitative Solubility Profile

Based on its molecular structure and established chemical principles, a qualitative solubility profile can be predicted. General chemical literature confirms that this compound is soluble in common organic solvents like alcohols, ethers, and ketones, while being nearly insoluble in water.[1]

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | Strong hydrogen bonding interactions between the solvent's -OH and the compound's -NH groups. |

| Polar Aprotic | Acetone, Diethyl Ether, THF | Soluble | Favorable dipole-dipole interactions. Supported by general statements in chemical literature.[1] |

| Nonpolar | Toluene, Chloroform, Hexane | Soluble | The nonpolar aromatic ring interacts well with nonpolar solvents via dispersion forces. |

| Aqueous (Neutral) | Water | Slightly Soluble to Insoluble | The large, hydrophobic benzene ring dominates the molecule's character, limiting miscibility with water.[1] |

| Aqueous (Acidic) | 5% Hydrochloric Acid (HCl) | Soluble | Protonation of the basic amine groups forms a highly polar, water-soluble ammonium salt.[7][8] |

| Aqueous (Basic) | 5% Sodium Hydroxide (NaOH) | Insoluble | The compound is itself basic; no acid-base reaction occurs to enhance solubility.[7][8] |

Experimental Protocols for Solubility Determination

Theoretical predictions must be validated by empirical data. The following protocols describe robust methods for determining the solubility of this compound.

Protocol 1: Quantitative Determination via the Equilibrium Shake-Flask Method

This method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Causality: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation. By agitating for an extended period (typically 24-72 hours), we ensure this equilibrium is reached. Analyzing the supernatant provides the maximum concentration of the solute that the solvent can hold under those conditions.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure saturation is achieved and maintained.

-

Equilibration: Place the container in a constant-temperature shaker bath or incubator. Agitate the mixture at a consistent rate for 24 to 48 hours. A preliminary time-course experiment can determine the minimum time required to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand at the same constant temperature for several hours to let the undissolved solid settle. For fine suspensions, centrifugation at the controlled temperature is the most effective method for clear separation.

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant. It is critical to avoid disturbing the solid residue. Using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) is highly recommended to remove any microscopic particulates.

-

Analysis: Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a validated analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): Offers high specificity and accuracy.

-

UV-Vis Spectrophotometry: A simpler, faster method if the compound has a unique chromophore and no interfering species are present. A calibration curve must be prepared beforehand.

-

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Caption: Workflow for the Equilibrium Shake-Flask Method.

Protocol 2: Rapid Qualitative and Acid/Base Classification

This method provides a quick assessment of solubility and classifies the compound based on its acidic or basic nature, which is invaluable for designing extraction schemes.[7]

Causality: This protocol systematically tests the compound's miscibility in a series of solvents of increasing and decreasing polarity, including reactive aqueous solutions. Solubility in 5% HCl indicates a basic functional group, while solubility in 5% NaOH would indicate an acidic group. This provides direct, functional information about the unknown.

Step-by-Step Methodology:

-

Setup: Label five test tubes: (1) Water, (2) 5% NaOH, (3) 5% NaHCO₃, (4) 5% HCl, (5) Organic Solvent (e.g., Toluene).

-

Addition of Solute: Place approximately 25 mg of this compound into each test tube.

-

Addition of Solvent: Add 0.75 mL of the corresponding solvent to each tube.

-

Observation: Vigorously shake each tube for 10-20 seconds. Observe and record whether the solid dissolves completely ("Soluble") or remains partially or fully undissolved ("Insoluble").

-

Interpretation:

-

Water: Expected to be insoluble.

-

5% NaOH / 5% NaHCO₃: Expected to be insoluble, confirming the absence of an acidic group.

-

5% HCl: Expected to be soluble, confirming the presence of a basic (amine) group.

-

Organic Solvent: Expected to be soluble.

-

References

- 1. chembk.com [chembk.com]

- 2. This compound | C7H10N2 | CID 69332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chem.ws [chem.ws]

- 6. Khan Academy [khanacademy.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. www1.udel.edu [www1.udel.edu]

An In-Depth Technical Guide to the Physical Characteristics of 4-Amino-N-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical characteristics of 4-Amino-N-methylaniline (also known as N-Methyl-p-phenylenediamine), a key aromatic amine intermediate with significant applications in organic synthesis, dye manufacturing, and potentially in drug development. This document moves beyond a simple recitation of physical constants to provide an in-depth analysis of its structural, spectroscopic, and physicochemical properties. By synthesizing theoretical predictions with data from analogous compounds, this guide offers researchers and drug development professionals a robust framework for the identification, characterization, and utilization of this important molecule. Protocols for key analytical techniques are also detailed to provide a practical, self-validating system for experimental work.

Molecular Structure and Core Physicochemical Properties

This compound possesses a substituted benzene ring, a primary amine, and a secondary amine, which collectively dictate its physical and chemical behavior. Understanding its fundamental properties is the first step in its effective application.

Molecular Identity

-

IUPAC Name: N¹-methylbenzene-1,4-diamine

-

Synonyms: 4-(Methylamino)aniline, p-(Methylamino)aniline, N-Methyl-p-phenylenediamine

-

CAS Number: 623-09-6[1]

-

Molecular Formula: C₇H₁₀N₂[1]

-

Molecular Weight: 122.17 g/mol [1]

Diagram 1: Molecular Structure of this compound

A 2D representation of this compound.

Key Physical Constants

The physical state and thermal properties of a compound are critical for its handling, purification, and use in reactions.

| Property | Value | Source(s) |

| Appearance | White to slightly yellow or dark gray solid.[2][3] | ChemBK, Alfa Chemistry |

| Melting Point | 36 °C | ChemBK[2] |

| Boiling Point | 257 °C | Alfa Chemistry[3] |

| Density | 1.098 g/cm³ | Alfa Chemistry[3] |

Expert Insight: The relatively low melting point indicates that this compound can be handled as a molten liquid at moderately elevated temperatures, which can be advantageous for certain synthetic procedures. The boiling point suggests that vacuum distillation is a viable method for purification.

Solubility Profile

The solubility of this compound is a key consideration for its use in reactions and for its purification.

This solubility profile is consistent with its aromatic character and the presence of amino groups capable of hydrogen bonding with polar organic solvents.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the unambiguous identification and purity assessment of this compound. While experimental spectra for this specific compound are not widely available in public databases, we can predict its spectral characteristics with a high degree of confidence based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Diagram 2: Workflow for NMR Sample Preparation

A generalized workflow for preparing and analyzing an NMR sample.

¹H NMR (Proton NMR) - Predicted Spectrum

-

Aromatic Protons (4H): The four protons on the benzene ring will appear as two distinct doublets in the aromatic region (typically δ 6.5-7.5 ppm). The protons ortho to the amino group will be upfield due to its electron-donating nature, while the protons ortho to the N-methylamino group will be slightly downfield in comparison.

-

N-H Protons (3H): The two protons of the primary amine (-NH₂) and the single proton of the secondary amine (-NH-) will likely appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.

-

Methyl Protons (3H): The three protons of the methyl group (-CH₃) will appear as a sharp singlet, typically in the upfield region (around δ 2.8 ppm), as seen in analogous compounds like 4-methoxy-N-methylaniline.[4]

¹³C NMR (Carbon-13 NMR) - Predicted Spectrum

-

Aromatic Carbons (6C): Six distinct signals are expected for the aromatic carbons. The carbons attached to the nitrogen atoms will be significantly shifted downfield. The other aromatic carbons will appear in the typical aromatic region (δ 110-150 ppm).

-

Methyl Carbon (1C): A single signal for the methyl carbon will be observed in the upfield region (around δ 30-35 ppm), similar to what is observed for N-methylaniline.[4]

Infrared (IR) Spectroscopy

Diagram 3: Key Functional Group Vibrations in IR Spectroscopy

Expected key vibrational modes for this compound in an IR spectrum.

Expected Key IR Absorptions:

-

N-H Stretching: Two sharp bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂). A single, less intense band in the same region is expected for the secondary amine (-NH-).

-

C-H Aromatic Stretching: Weak to medium bands just above 3000 cm⁻¹.

-

C-H Aliphatic Stretching: Bands in the 2850-3000 cm⁻¹ region for the methyl group.

-

N-H Bending: A medium to strong band around 1600 cm⁻¹ for the scissoring vibration of the primary amine.

-

C=C Aromatic Stretching: Several bands of variable intensity in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: Medium to strong bands in the 1250-1350 cm⁻¹ region.

-

C-H Aromatic Bending: Strong bands in the 690-900 cm⁻¹ region, which can be indicative of the substitution pattern on the benzene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Aromatic amines typically exhibit two main absorption bands in their UV-Vis spectra. For this compound, the following are expected:

-

π → π* Transitions: An intense absorption band is expected at a shorter wavelength, corresponding to the π → π* transitions of the benzene ring.

-

n → π* Transitions: A less intense, broader band at a longer wavelength is anticipated due to the n → π* transitions involving the lone pair of electrons on the nitrogen atoms. The presence of two amino groups (one primary and one secondary) will likely cause a bathochromic (red) shift of these absorptions compared to aniline.

Crystalline Structure

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are paramount. This can be achieved through slow evaporation of a saturated solution in a suitable organic solvent, slow cooling of a saturated solution, or vapor diffusion.

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A full sphere of diffraction data is collected.

-

Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular geometry.

Safety and Handling

This compound is classified as harmful and an irritant. Proper safety precautions are essential when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5]

-

Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]

-

First Aid:

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[5]

Applications in Research and Drug Development

Aniline and its derivatives are crucial building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals.[6][7][8] The bifunctional nature of this compound, with its primary and secondary amine groups, makes it a versatile intermediate for creating more complex molecules with potential biological activity. Its structural motif can be found in various classes of compounds, and its reactivity allows for diverse chemical modifications.

Conclusion

This technical guide has provided a detailed examination of the physical characteristics of this compound. By combining available experimental data with well-grounded theoretical predictions, a comprehensive profile of its molecular structure, physicochemical properties, and spectroscopic signatures has been established. The inclusion of detailed experimental workflows and safety information aims to equip researchers, scientists, and drug development professionals with the necessary knowledge for the confident and safe handling and characterization of this important chemical intermediate.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

-

Acta Crystallographica Section E: Structure Reports Online. (2012). N-[4-(Dimethylamino)benzylidene]-4-methylaniline. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

-

Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved January 5, 2026, from [Link]

-

ChemBK. (2024). This compound. Retrieved January 5, 2026, from [Link]

-

Yufeng. (2024, September 20). Exploring the Properties and Applications of Aniline and N-Methylaniline. Retrieved January 5, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Methylaniline: A Key Building Block in Pharmaceutical and Agrochemical Development. Retrieved January 5, 2026, from [Link]

Sources

- 1. capotchem.cn [capotchem.cn]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]

- 8. nbinno.com [nbinno.com]

The Versatile Role of 4-Amino-N-methylaniline in Modern Organic Synthesis: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the synthetic utility of 4-Amino-N-methylaniline (4-ANMA), a versatile aromatic diamine that serves as a pivotal building block in numerous organic transformations. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the core applications of 4-ANMA in the synthesis of azo dyes, pharmaceutically active quinoline scaffolds, and high-performance polyamides. The narrative emphasizes the mechanistic underpinnings of these transformations, offering field-proven insights into experimental design and execution. Detailed protocols, quantitative data, and visual diagrams are provided to serve as a practical resource for the synthesis of complex organic molecules.

Introduction to this compound: A Molecule of Untapped Potential

This compound, with the chemical formula C₇H₁₀N₂[1], is a difunctional aromatic amine that possesses both a primary and a secondary amine group attached to a benzene ring. This unique structural feature imparts a nuanced reactivity profile, allowing for selective functionalization and making it a valuable intermediate in a wide array of synthetic applications.[2] The presence of the electron-donating amino and methylamino groups activates the aromatic ring, rendering it susceptible to electrophilic substitution, while the nucleophilicity of the amine functionalities allows for their participation in a variety of condensation and coupling reactions. This guide will delve into the practical applications of this versatile molecule, providing a comprehensive overview of its role in the synthesis of vibrant azo dyes, complex pharmaceutical agents, and robust polymeric materials.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₀N₂ |

| Molar Mass | 122.17 g/mol [1] |

| Appearance | Not explicitly stated, but related anilines are often colorless to pale yellow liquids or solids that may darken on exposure to air. |

| Melting Point | Not available in search results. |

| Boiling Point | Not available in search results. |

| Solubility | Likely soluble in organic solvents and aqueous acid. |

| CAS Number | 623-09-6[1] |

Application in the Synthesis of Azo Dyes: Crafting Color with Precision

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). This compound is an excellent precursor for the synthesis of a diverse range of azo dyes, owing to the reactivity of its primary amino group in diazotization reactions.

The Chemistry of Color: Diazotization and Azo Coupling

The synthesis of azo dyes from 4-ANMA proceeds via a two-step sequence: diazotization followed by azo coupling.

-

Diazotization: The primary amino group of 4-ANMA is converted into a highly reactive diazonium salt upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

-